Methyl 7-bromo-1H-indazole-4-carboxylate
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Overview
Description
Methyl 7-bromo-1H-indazole-4-carboxylate is an organic compound with the molecular formula C9H7BrN2O2. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its diverse biological activities . This compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-bromo-1H-indazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 7-position . The resulting intermediate is then esterified with methanol to form the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale bromination and esterification reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the indazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups depending on the specific reaction conditions .
Scientific Research Applications
Methyl 7-bromo-1H-indazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1H-indazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-iodo-1H-indazole-4-carboxylate
- Methyl 7-chloro-1H-indazole-4-carboxylate
- Methyl 7-fluoro-1H-indazole-4-carboxylate
Uniqueness
Methyl 7-bromo-1H-indazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs . The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications .
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 7-bromo-1H-indazole-4-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7(10)8-6(5)4-11-12-8/h2-4H,1H3,(H,11,12) |
InChI Key |
DRWGEVAGEPHMDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=C(C=C1)Br |
Origin of Product |
United States |
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